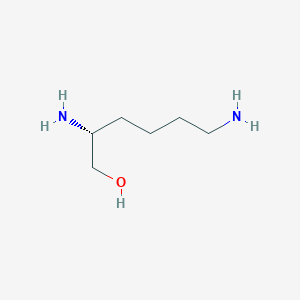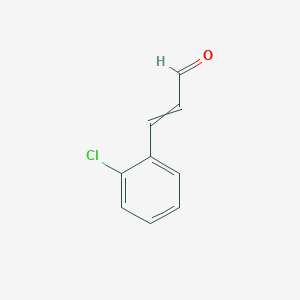
2-Chlorocinnamaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically occurs under mild conditions, with the temperature maintained around 20-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(2-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-(2-chlorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Chlorophenyl)propanoic acid.
Reduction: 3-(2-Chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorocinnamaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticonvulsant and antinociceptive properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chlorocinnamaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to its anticonvulsant and antinociceptive effects . The compound’s ability to modulate these channels suggests its potential use in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound of 2-Chlorocinnamaldehyde, lacking the chlorine substitution.
3-(4-Chlorophenyl)propenal: A similar compound with the chlorine atom at the para position.
3-(3-Chlorophenyl)propenal: A similar compound with the chlorine atom at the meta position.
Uniqueness
This compound is unique due to the ortho substitution of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its meta and para counterparts.
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
3-(2-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H |
InChI Key |
HGBCDXOKFIDHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4,5,6,7,8-Hexahydropyrrolo[3,2-B]azepine](/img/structure/B8809496.png)
![[1,1'-Biphenyl]-4-acetic acid, 4'-[4-[[[(1R)-1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]-, ethyl ester](/img/structure/B8809499.png)
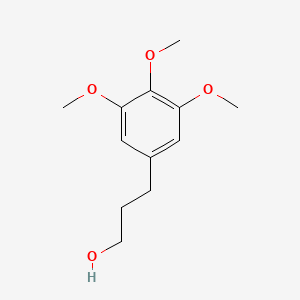
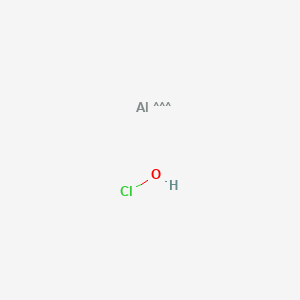
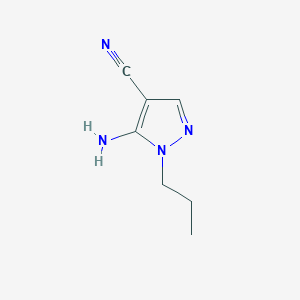
![5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8809539.png)
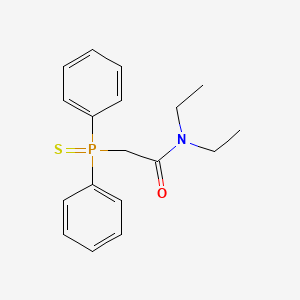
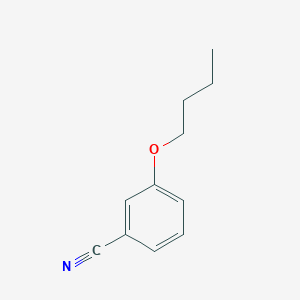
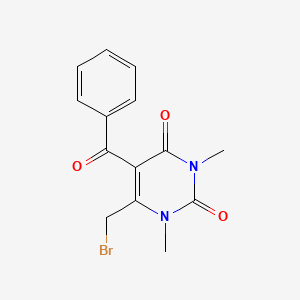
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8809554.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
